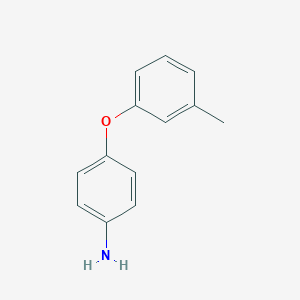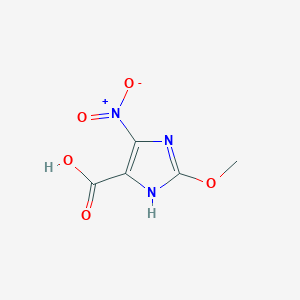
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid (MNIC) is an organic compound that has gained significant attention in the scientific community for its potential applications in biochemical and physiological research. MNIC is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is synthesized using various methods, including the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. MNIC has been found to have several biochemical and physiological effects, making it an ideal candidate for research in various fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is not fully understood, but it is believed to be related to its antioxidant properties. The compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Effets Biochimiques Et Physiologiques
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of enzymes involved in the production of reactive oxygen species. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, including its potent antioxidant properties and potential use as a chemopreventive agent. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must consider these limitations when designing experiments involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid.
Orientations Futures
There are several future directions for research involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid, including its potential use as a therapeutic agent for diseases associated with oxidative stress and DNA damage. The compound's anti-cancer properties also make it a promising candidate for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is an organic compound with potent antioxidant properties and potential applications in various scientific research fields. The compound is synthesized using various methods and has several biochemical and physiological effects, including its potential use as a chemopreventive agent and anti-cancer agent. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, but researchers must also consider its limitations. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid involves the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. The reaction produces 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid as a yellow crystalline solid with a melting point of 215-217°C. The yield of the reaction is dependent on the reaction conditions, including temperature, solvent, and reactant concentrations.
Applications De Recherche Scientifique
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has been used in various scientific research applications, including studies on oxidative stress, DNA damage, and cancer. The compound has been found to have potent antioxidant properties, making it a potential therapeutic agent for diseases associated with oxidative stress. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been used to study DNA damage caused by reactive oxygen species, which can lead to mutations and cancer. The compound has been found to inhibit the formation of DNA adducts, suggesting its potential use as a chemopreventive agent.
Propriétés
Numéro CAS |
195817-90-4 |
|---|---|
Nom du produit |
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid |
Formule moléculaire |
C5H5N3O5 |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
2-methoxy-5-nitro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O5/c1-13-5-6-2(4(9)10)3(7-5)8(11)12/h1H3,(H,6,7)(H,9,10) |
Clé InChI |
BUQKXXSUOLLLPC-UHFFFAOYSA-N |
SMILES isomérique |
COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-] |
SMILES |
COC1=NC(=C(N1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-] |
Synonymes |
1H-Imidazole-4-carboxylicacid,2-methoxy-5-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



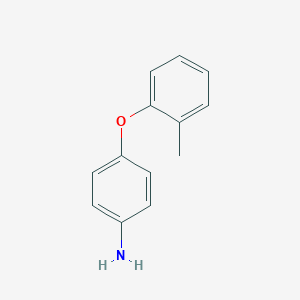
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
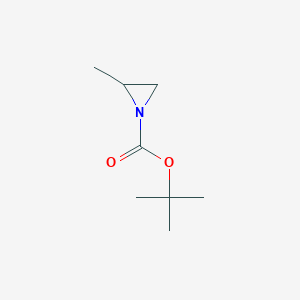
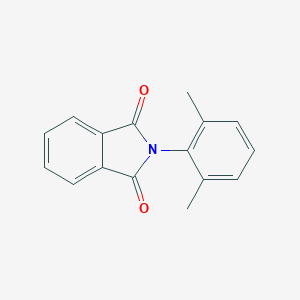
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
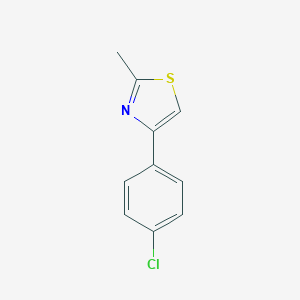
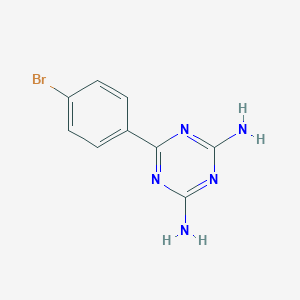
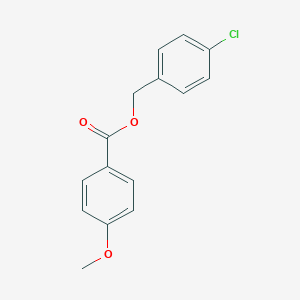
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
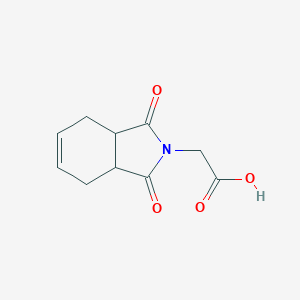
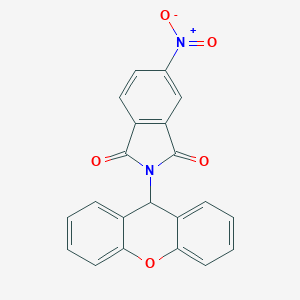
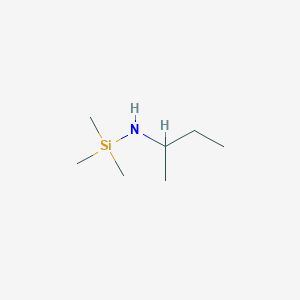
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
